molecular formula C20H20FN3O3S B2838292 Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate CAS No. 1049438-79-0

Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate

Cat. No. B2838292
CAS RN: 1049438-79-0
M. Wt: 401.46
InChI Key: QOZKIHQYHJJPCC-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a thiazole ring and a piperidine ring, both of which are common structures in medicinal chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types . The compounds were compared with Sorafenib, a standard drug .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing the versatility of similar structures in creating compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Another study involved the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis GyrB, demonstrating the compound's promising application in combating tuberculosis (Jeankumar et al., 2013).

Anticancer Agent Development

Research on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents, indicating the therapeutic potential of such compounds in oncology (Rehman et al., 2018).

Synthesis of Benzothiazole Derivatives for Biological Applications

A study on the synthesis of new piperidine substituted benzothiazole derivatives and their biological activity showcased the methodology for creating compounds with antimicrobial properties, highlighting the relevance of such structures in developing new antibiotics (Shafi et al., 2021).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole derivatives, such as the compound , could potentially play a role in this development due to their broad range of chemical and biological properties .

properties

IUPAC Name

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZKIHQYHJJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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